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(2,3-Dihydro-1H-inden-2-yl)methanamine

Cat. No.: B122042
CAS No.: 146737-65-7
M. Wt: 147.22 g/mol
InChI Key: COWVOJUAZGKGRQ-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1H-inden-2-yl)methanamine (CAS 146737-65-7) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a diamino-substituted indane core that serves as a privileged scaffold for developing biologically active molecules. Its primary research value lies in its role as a precursor for synthesizing novel urea and thiourea derivatives, which are investigated for their potent antioxidant and neuroprotective properties . Studies indicate that such derivatives are designed to cross the blood-brain barrier (BBB), making them promising candidates for research into therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's . The structural motif of 2,3-dihydro-1H-inden-1-amine is found in several neurologically active compounds, including the drug Rasagiline, a selective monoamine oxidase B (MAO-B) inhibitor used in Parkinson's disease treatment, highlighting the research significance of this chemical scaffold . Researchers utilize this amine to create compounds that are evaluated as potential enzyme growth inhibitors and for their ability to scavenge free radicals such as DPPH and nitric oxide, which are critical in models of oxidative stress . This product is intended for research and laboratory use only. It is not approved for human, veterinary, or diagnostic applications. Researchers should handle all chemicals with appropriate precautions, referring to the associated Safety Data Sheet (SDS) prior to use. For optimal stability, store in a cool, dark, and dry place, ideally between 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N B122042 (2,3-Dihydro-1H-inden-2-yl)methanamine CAS No. 146737-65-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-inden-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWVOJUAZGKGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2,3 Dihydro 1h Inden 2 Yl Methanamine

Direct Synthetic Pathways to (2,3-Dihydro-1H-inden-2-yl)methanamine

The synthesis of this compound can be achieved through several direct methodologies, each starting from a different precursor but converging to the same final amine product. These pathways include reductive amination from ketones, hydrogenation of nitriles, and the reduction of nitro compounds.

Reductive Amination Strategies Utilizing Indanone Derivatives

Reductive amination is a highly effective method for forming amines from carbonyl compounds. In this approach, 2-indanone (B58226) serves as the key starting material. The process involves the reaction of the ketone with an ammonia (B1221849) source to form an intermediate imine or enamine, which is not isolated but is reduced in situ to the desired primary amine, this compound.

Table 1: Reagents for Reductive Amination of 2-Indanone

Amine SourceReducing AgentTypical Solvent
AmmoniaSodium Cyanoborohydride (NaBH₃CN)Methanol
Ammonium (B1175870) AcetateSodium Borohydride (NaBH₄)Methanol
AmmoniaH₂/Raney NickelEthanol/Ammonia

This one-pot reaction is efficient, though the direct alkylation of amines can sometimes lead to the formation of secondary and tertiary amine byproducts. google.com

Catalytic Hydrogenation from Nitrile Precursors

Another significant pathway to this compound is through the reduction of the corresponding nitrile precursor, (2,3-dihydro-1H-inden-2-yl)acetonitrile. nih.gov This method is advantageous as it typically produces the primary amine with high selectivity.

The synthesis of the nitrile precursor can be accomplished from 2-(halomethyl)indane via nucleophilic substitution with a cyanide salt. Once obtained, the nitrile is reduced to the primary amine. Catalytic hydrogenation is a common method for this reduction, employing hydrogen gas and a metal catalyst. youtube.comyoutube.com

Table 2: Conditions for Catalytic Hydrogenation of Nitriles

CatalystHydrogen PressureSolventNotes
Raney NickelHigh PressureEthanolic AmmoniaThe basic conditions help to minimize the formation of secondary amine byproducts.
Palladium on Carbon (Pd/C)1-4 atmEthanol, MethanolA widely used and effective catalyst for various hydrogenations. youtube.com
Platinum(IV) Oxide (PtO₂)1-4 atmAcetic Acid, EthanolKnown as Adams' catalyst, it is highly active after initial reduction.
Nickel-Aluminium alloyN/AAqueous Acetic AcidUsed for the reduction of related aryl-ylideneacetonitriles. rsc.org

Alternatively, chemical reducing agents like Lithium Aluminium Hydride (LiAlH₄) can achieve this transformation, although catalytic hydrogenation is often preferred for its operational simplicity and milder conditions on an industrial scale.

Nitro Reduction Approaches

The reduction of a nitro group provides a classic and reliable route to primary amines. For the synthesis of this compound, the required precursor is 2-(nitromethyl)-2,3-dihydro-1H-indene. This precursor can be prepared via the reaction of a suitable 2-indanemethyl derivative, such as 2-(iodomethyl)indane, with a nitrite (B80452) salt like silver nitrite (AgNO₂).

Once the nitro-precursor is synthesized, the nitro group is reduced to an amine. Several methods are available for this transformation:

Catalytic Hydrogenation: This is one of the cleanest methods, using H₂ gas with catalysts such as Pd/C, PtO₂, or Raney Nickel. The reaction proceeds smoothly under mild conditions and produces water as the only byproduct.

Metal-Acid Systems: A common laboratory method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). This method is robust and effective for a wide range of nitro compounds.

Multi-step Syntheses from Substituted Indanones

More elaborate, multi-step synthetic sequences can also be employed, often starting from functionalized indanone derivatives like ethyl 2,3-dihydro-1H-indene-2-carboxylate. chemicalbook.com Such routes offer versatility and control over the stereochemistry. A representative multi-step pathway could involve the following transformations:

Reduction of the Ester: The starting ester, ethyl 2,3-dihydro-1H-indene-2-carboxylate, is first reduced to the corresponding primary alcohol, (2,3-dihydro-1H-inden-2-yl)methanol. chemicalbook.com This reduction is typically achieved with a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Conversion to a Leaving Group: The hydroxyl group of the alcohol is a poor leaving group and must be converted into a better one. This is often done by converting it into a tosylate or mesylate ester by reacting the alcohol with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine (B92270) or triethylamine (B128534). Alternatively, it can be converted to an alkyl halide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Introduction of the Nitrogen Moiety: The amine functionality is introduced via nucleophilic substitution. Two common methods are:

Azide (B81097) Reduction: The alkyl tosylate or halide is treated with sodium azide (NaN₃) to form an alkyl azide. The azide is then reduced to the primary amine using either catalytic hydrogenation (H₂/Pd-C) or a reducing agent like LiAlH₄.

Nitrile Reduction: The alkyl halide is reacted with sodium cyanide (NaCN) to form the nitrile, (2,3-dihydro-1H-inden-2-yl)acetonitrile. This nitrile is then reduced to this compound as described in section 2.1.2. youtube.comyoutube.com

This sequence, while longer, allows for the purification of intermediates and can be adapted for the synthesis of various analogues. researchgate.net

Derivatization Strategies of the this compound Scaffold

The primary amine of the aminomethyl moiety is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives through functionalization reactions.

Functionalization at the Aminomethyl Moiety

The nitrogen atom of this compound possesses a lone pair of electrons, making it nucleophilic and basic. This allows for straightforward derivatization through N-acylation and N-alkylation reactions.

N-Acylation: This reaction forms an amide bond and is one of the most common transformations of primary amines. bath.ac.uk It is typically achieved by reacting the amine with an acylating agent in the presence of a base or a coupling agent. researchgate.net

Table 3: Common N-Acylation Reagents

Acylating AgentDescription
Acyl Chlorides (R-COCl)Highly reactive, often used with a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.
Acid Anhydrides ((R-CO)₂O)Less reactive than acyl chlorides but very effective. The reaction may require gentle heating.
Carboxylic Acids (R-COOH)Require a coupling agent to activate the carboxylic acid, such as carbodiimides (e.g., DCC, EDC) often in combination with an additive like HOBt to improve efficiency and reduce side reactions. researchgate.net

N-Alkylation: This process introduces alkyl groups onto the nitrogen atom. Direct alkylation with alkyl halides is a common method but can be difficult to control, often leading to over-alkylation and the formation of secondary, tertiary, and even quaternary ammonium salts. acsgcipr.org To achieve mono-alkylation, reductive amination with an aldehyde or ketone is often a more selective alternative.

Table 4: N-Alkylation Methods

MethodReagentsProduct TypeNotes
Direct AlkylationAlkyl Halide (R-X), Base (e.g., K₂CO₃)Secondary/Tertiary AmineCan lead to a mixture of products due to over-alkylation.
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Secondary/Tertiary AmineGenerally provides better control for mono- or di-alkylation.

These derivatization strategies are fundamental in medicinal chemistry for modifying the properties of the parent amine to explore structure-activity relationships.

Substituent Modifications on the Indane Ring System

Modifications to the aromatic ring of the indane system are crucial for tuning the electronic and pharmacological properties of derivatives of this compound. The benzene (B151609) portion of the indane scaffold undergoes typical electrophilic aromatic substitution reactions, although the substitution pattern is directed by the activating, ortho-, para-directing alkyl portion of the ring.

Common modifications include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration of an indane system typically yields a mixture of isomers, with substitution occurring at positions 4 and 6. Subsequent reduction of the nitro groups provides the corresponding amino-substituted indane derivatives. These amino groups can then be further functionalized.

The synthesis of substituted indanes can also be achieved through cyclization reactions of appropriately substituted precursors. researchgate.net For example, metal-free synthesis of substituted indanes has been achieved through Brønsted acid-catalyzed intermolecular cyclization of benzyl (B1604629) ethers and internal olefins. researchgate.net This approach allows for the incorporation of substituents onto the aromatic ring before the indane skeleton is formed.

A study on the synthesis of 2,3-dihydro-1H-indene derivatives for use as melatonergic ligands demonstrated the introduction of various substituents onto the aromatic ring. researchgate.net While the specific reactions on the this compound itself are not detailed, the general chemistry of the indane ring system allows for these transformations.

Table 1: Examples of Substituent Modifications on Indane Systems

Reaction Reagents & Conditions Position of Substitution Product Type
Nitration HNO₃, H₂SO₄ 4- and 6- Nitro-indane
Halogenation Br₂, FeBr₃ 4- and 6- Bromo-indane
Friedel-Crafts Acylation Acyl chloride, AlCl₃ 4- and 6- Acyl-indane

Stereoselective Synthesis of this compound and Related Indane Amines

The development of stereoselective methods to access chiral indane amines is of high importance, as the stereochemistry often plays a critical role in biological activity. Asymmetric synthesis can be approached by using chiral catalysts, chiral auxiliaries, or by resolving a racemic mixture.

One powerful strategy involves the asymmetric intramolecular Heck reaction. For example, an asymmetric Ni-catalyzed intramolecular reductive Heck reaction of aryl bromides tethered to unactivated alkenes can produce benzene-fused cyclic compounds with a quaternary stereogenic center in high yields and enantioselectivities. organic-chemistry.org Similarly, a highly enantioselective, intramolecular arylcyanation of unactivated olefins has been accomplished using a Ni(0) catalyst with a chiral ligand (TangPHOS). organic-chemistry.org This method generates a quaternary carbon stereocenter and a nitrile group, which can be subsequently reduced to the desired aminomethyl group, yielding a chiral indane methanamine derivative.

Another approach involves the synthesis and separation of diastereomers. A reported synthesis of chiral 2,3-dihydro-1H-indene derivatives as melatonergic ligands illustrates this principle. researchgate.net Although not targeting this compound directly, their methodology involves the creation of chiral centers on the indane ring, which could be adapted.

Table 2: Methods for Stereoselective Synthesis of Indane Derivatives

Method Catalyst/Reagent Precursor Type Key Features
Asymmetric Intramolecular Reductive Heck Ni-catalyst, chiral ligand Aryl bromide with alkene tether Creates quaternary stereocenter with high enantioselectivity. organic-chemistry.org
Enantioselective Intramolecular Arylcyanation Ni(0), BPh₃, TangPHOS Benzonitrile with olefin tether Forms two C-C bonds and one quaternary stereocenter in one step. organic-chemistry.org

General Synthetic Protocols for Indane-Containing Amines and Their Derivatives

Several general synthetic routes are available for the preparation of indane-containing amines, starting from various precursors. These protocols often involve the construction of the indane skeleton followed by the introduction or modification of the amine functionality.

A common precursor is (2,3-dihydro-1H-inden-2-yl)methanol, which can be synthesized by the reduction of ethyl 2,3-dihydro-1H-indene-2-carboxylate using reducing agents like sodium borohydride. chemicalbook.com The resulting alcohol can be converted to the target amine through a two-step process: activation of the hydroxyl group, followed by nucleophilic substitution. Activation is typically achieved by converting the alcohol to a mesylate or tosylate. This intermediate then reacts with an amine source, such as ammonia, or with sodium azide followed by reduction, to yield this compound.

A synthetic scheme for related 2,3-dihydro-1H-indene derivatives showcases this logic. researchgate.net The protocol involves:

Reduction of a carboxylic acid or ester to an alcohol using LiAlH₄.

Mesylation of the alcohol using MsCl and triethylamine.

Substitution of the mesylate with potassium phthalimide (B116566) (a Gabriel synthesis precursor).

Hydrazinolysis with hydrazine (B178648) hydrate (B1144303) to release the primary amine. researchgate.net

Another versatile method is the reductive amination of a suitable ketone, 2,3-dihydro-1H-inden-2-one. However, this would lead to a 2-aminoindane, not the desired aminomethyl derivative. To obtain the target compound, one could start with 2,3-dihydro-1H-indene-2-carboxylic acid. Amidation followed by reduction of the amide would yield this compound.

Nickel-catalyzed carboannulation reactions using acrylates or styrene (B11656) with o-bromobenzyl zinc bromide have also been used to construct the indane skeleton, which can then be further functionalized to the amine. organic-chemistry.org

Table 3: General Synthetic Protocols for Indane Amines

Starting Material Key Transformation(s) Reagents Final Product Type
Indene-2-carboxylic acid ester Reduction, Mesylation, Gabriel Synthesis, Hydrazinolysis 1. LiAlH₄ 2. MsCl, Et₃N 3. Potassium phthalimide 4. N₂H₄·H₂O Indane-methanamine researchgate.net
Indene-2-carboxylic acid ester Reduction, Azide substitution, Reduction 1. NaBH₄ 2. TsCl, pyridine 3. NaN₃ 4. H₂, Pd/C Indane-methanamine

Structure Activity Relationship Sar and Molecular Design Investigations

Fundamental Principles of SAR in Indane and Amino-Indane Systems

The indane (2,3-dihydro-1H-indene) ring system is recognized as a "privileged structure" in medicinal chemistry. researchgate.net This designation stems from its recurring presence in various biologically active compounds and its ability to serve as a versatile scaffold for interacting with diverse biological targets. tudublin.ieeburon-organics.com The fundamental principle of SAR in indane systems revolves around its unique molecular framework, which combines a rigid bicyclic structure with both aromatic and aliphatic characteristics. mdpi.comresearchgate.net

This fusion of a benzene (B151609) ring with a cyclopentane (B165970) ring provides a conformationally restricted backbone that is ripe for chemical modification. eburon-organics.comresearchgate.net The possibilities for adding various substituents to both the aromatic and aliphatic portions of the fused ring system are extensive. researchgate.neteburon-organics.com This versatility allows medicinal chemists to systematically alter the molecule's properties—such as size, shape, and electronic distribution—to fine-tune its interaction with specific biological targets and optimize its therapeutic effects. eburon-organics.com Aminoindanes, a subset of these compounds, are of particular interest in the development of neuroprotective and neuroleptic molecules. eburon-organics.com

Influence of the Indane Core Structure on Biological Interactions

The indane core's rigid structure is a critical determinant of its biological activity. Unlike more flexible molecules, its constrained conformation reduces the entropic penalty upon binding to a target, potentially leading to stronger interactions. The structure consists of an aromatic benzene ring fused to an aliphatic cyclopentane ring, a combination that imparts a unique blend of chemical properties. researchgate.neteburon-organics.commdpi.com This scaffold is found in numerous bioactive natural products and serves as a blueprint for designing synthetic compounds. researchgate.net

The dual aromatic and aliphatic nature allows the indane core to participate in a variety of non-covalent interactions with biological macromolecules like proteins and enzymes. The aromatic portion can engage in π-π stacking and hydrophobic interactions, while the aliphatic cyclopentane ring offers a three-dimensional structure that can fit into specific binding pockets. This inherent versatility has contributed to the development of successful drugs based on the indane scaffold, such as the Alzheimer's drug Donepezil and the anti-inflammatory agent Sulindac. eburon-organics.com

Impact of Substituent Patterns on the Fused Ring System and Resultant Molecular Activity

The biological activity of indane derivatives can be dramatically altered by the type, position, and orientation of chemical groups (substituents) attached to the core ring system. SAR studies focus on systematically modifying these substituents to enhance potency and selectivity.

For instance, in the development of CD4-mimetic compounds designed to inhibit HIV-1 entry, substitutions on the indane scaffold were found to be critical. The addition of a methylamino-methyl side chain at the 5-position of the indane ring led to a significant increase in viral inhibition compared to the unsubstituted version. nih.gov However, introducing bulkier 6-membered heterocyclic amines (like piperidine (B6355638) and piperazine) at the same position resulted in a decrease in inhibitory activity, likely due to a misalignment of the molecule within its binding site on the gp120 viral protein. nih.gov

Similarly, studies on novel indane derivatives isolated from the roots of Anisodus tanguticus revealed insights into antioxidant activity. A comparison of the structures of four related compounds (anisotindans A–D) suggested that the presence of a hydroxyl group (OH) at a specific position (C-1′) was a key contributor to strong free-radical scavenging activity. mdpi.com

Table 1: SAR of Indane-Core CD4-Mimetic Compounds Against HIV-1
CompoundSubstitution at C(5)HIV-1JRFL IC50 (μM)
DMJ-II-121None (Unsubstituted)66.8
BNM-III-170Methylamino-methyl9.6 ± 2.9
Analogue with PiperidinePiperidineDecreased Activity
Analogue with PiperazinePiperazineDecreased Activity
Table 2: Antioxidant Activity of Anisotindan Derivatives
CompoundKey Structural FeatureABTS•+ Scavenging IC50 (μM)
Anisotindan A (1)OH-1' substitution15.62 ± 1.85
Anisotindan B (2)-Active
Anisotindan C (3)-Active
Anisotindan D (4)-Active
Vitamin C (Control)-22.54 ± 5.18

Data sourced from references nih.govmdpi.com.

These examples underscore how modifications to the fused ring system are a powerful tool for modulating the biological activity of indane-based molecules. nih.govmdpi.com

Role of the Aminomethyl Group in Ligand-Target Recognition

The aminomethyl group [-CH₂NH₂] is a key functional group that often plays a crucial role in how a ligand recognizes and binds to its biological target. In the context of the indane scaffold, the closely related compound 2-aminoindan (B1194107) (which lacks the methylene (B1212753) bridge) provides significant insight. 2-aminoindan and its derivatives are known to act as substrates for plasma membrane monoamine transporters, specifically the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). nih.gov This interaction facilitates the release of neurotransmitters like norepinephrine and dopamine. nih.gov

The primary amine in these structures is essential for this activity, likely forming critical hydrogen bonds or ionic interactions within the transporter's binding site. Research on CD4-mimetic indane compounds further highlights the importance of an amino group; the introduction of a methylamino-methyl side chain at the 5-position resulted in a seven-fold increase in antiviral potency against HIV-1. nih.gov This suggests that the nitrogen atom and its associated alkyl group contribute favorably to the binding affinity of the molecule for its target. Therefore, the aminomethyl group in (2,3-Dihydro-1H-inden-2-yl)methanamine is predicted to be a primary point of interaction with its biological targets, serving as a hydrogen bond donor and a basic center that can engage in electrostatic interactions.

Stereochemical Considerations in the Biological Activity of Indane Derivatives

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is a critical factor in the biological activity of many pharmaceuticals. Because biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. For indane derivatives, which possess chiral centers, the specific stereoconfiguration can have a profound impact on their pharmacological profile. mdpi.com

The synthesis of optically active indane derivatives is a significant area of research, as one enantiomer may exhibit the desired therapeutic effect while the other may be less active or even cause unwanted side effects. mdpi.com Biocatalysis, which uses enzymes or microorganisms, is increasingly employed to produce specific stereoisomers of indane compounds with high purity. mdpi.com Investigations into indane dimers have also shown that changes in stereochemistry at the C-1 and C-2 positions of the indane scaffold significantly affect their anti-inflammatory activity. researchgate.net This highlights the necessity of controlling the stereochemistry during the design and synthesis of new indane-based therapeutic agents to ensure optimal interaction with the biological target.

Computational Approaches to SAR Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby saving time and resources in the drug discovery process. ekb.eg

For scaffolds related to indane, QSAR has been successfully applied. For example, in a study of novel indene-oxadiazine hybrids with anticancer potential, QSAR models were constructed using multiple linear regression. These models successfully correlated the experimental anticancer activity with calculated chemical descriptors, allowing researchers to predict the potency of new derivatives. ekb.eg Similarly, 3D-QSAR studies on indazole derivatives, which are also heterocyclic compounds, have been used to understand the structural requirements for inhibiting Hypoxia-inducible factor-1α (HIF-1α), a target in cancer therapy. nih.gov These studies generate 3D contour maps that visualize regions where steric bulk or electrostatic charge would be favorable or unfavorable for activity, providing a structural framework to guide the design of more potent inhibitors. nih.gov Such computational approaches are invaluable for rational drug design involving the indane scaffold and its derivatives.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction. nih.gov For analogues of this compound, this technique is vital for elucidating their binding modes within the active sites of enzymes such as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which are well-established targets for neuroprotective drugs. nih.gov

The process involves using the three-dimensional crystallographic structure of the target enzyme, often obtained from the Protein Data Bank (PDB). nih.gov For instance, studies on MAO-B inhibitors frequently utilize PDB entries like 2V5Z and 4A79. nih.gov Computational software, such as AutoDock, employs algorithms like the Lamarckian Genetic Algorithm (LGA) to explore various binding poses of the ligand within the enzyme's active site. nih.gov These simulations calculate the free energy of binding (ΔG) and the predicted inhibition constant (Kᵢ), where a lower value suggests a more potent inhibitor. nih.gov

Docking studies reveal key interactions between the ligand and amino acid residues in the target's binding pocket. For MAO inhibitors, interactions often involve hydrogen bonding and hydrophobic contacts within the active site cavity. acs.org For example, the aminomethyl group of this compound or the acylhydrazone moiety in its analogues can form critical hydrogen bonds that stabilize the ligand-protein complex. acs.org The indan (B1671822) ring itself typically engages in hydrophobic interactions with nonpolar residues in the active site.

Table 1: Representative Molecular Docking Data for Indan Analogues against MAO-B This table presents illustrative data based on findings for related compounds.

Compound/AnalogueTarget Protein (PDB ID)Calculated Binding Energy (kcal/mol)Predicted Kᵢ (µM)Key Interacting Residues
Analogue A (Indan-based)MAO-B (2V5Z)-8.50.15TYR398, TYR435, ILE199
Analogue B (Acylhydrazone)MAO-B (4A79)-9.20.09CYS172, TYR326, LEU171
Rasagiline (Reference)MAO-B (2V5Z)-8.90.11TYR435, GLN206, PHE343

Conformational Analysis of this compound and Its Analogues

Conformational analysis investigates the set of possible three-dimensional shapes a molecule can adopt through the rotation of its single bonds. biorxiv.org This analysis is critical because a ligand must assume a specific, low-energy conformation—often termed the "bioactive conformation"—to fit precisely into its receptor's binding site. researchgate.netnih.gov The conformational flexibility of a molecule significantly influences its binding affinity due to entropic considerations. biorxiv.org

Computational methods using molecular mechanics force fields, such as MM3, are employed to calculate the potential energy of the molecule as its torsion angles are varied. biorxiv.org This process identifies the number of stable, low-energy conformers (Nconf) and their relative populations at a given temperature. biorxiv.org By comparing the conformational profiles of a series of analogues, researchers can correlate molecular flexibility with binding affinity, providing crucial insights for designing more potent and selective compounds. biorxiv.orgelifesciences.org The analysis helps to understand how modifications to the molecular structure affect the conformational landscape and, consequently, the interaction with the biological target.

Table 2: Representative Conformational Analysis Data This table presents illustrative data based on established methodologies for conformational analysis. biorxiv.org

CompoundMethodNumber of Low-Energy Conformers (Nconf)Calculated Conformational Entropy Penalty (TΔSconf at 310 K, kcal/mol)
This compoundMM3~51.9
Flexible Analogue (e.g., acyclic side chain)MM3>203.5
Rigid Analogue (e.g., cyclized side chain)MM320.8

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of (2,3-Dihydro-1H-inden-2-yl)methanamine. These techniques probe the interaction of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and the bonding arrangement of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are utilized to confirm the structure of this compound.

In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the protons provide information about their local electronic environment and proximity to other protons. The aromatic protons on the indane ring typically appear in the downfield region (around 7.1-7.2 ppm), while the aliphatic protons of the five-membered ring and the aminomethyl group resonate at higher fields. The methylene (B1212753) protons of the indane ring are diastereotopic and are expected to show complex splitting patterns.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons of the benzene (B151609) ring will have signals in the approximate range of 120-145 ppm. mdpi.com The aliphatic carbons of the five-membered ring and the aminomethyl group will appear in the upfield region of the spectrum. organicchemistrydata.org

¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm) Multiplicity Assignment
~ 7.1 - 7.2 m Ar-H
~ 2.5 - 3.0 m CH₂ (indane)
~ 2.6 d CH₂-NH₂
~ 2.0 - 2.5 m CH (indane)

¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm) Assignment
~ 140 - 145 Quaternary Ar-C
~ 125 - 127 Ar-CH
~ 50 CH₂-NH₂
~ 40 CH (indane)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, aromatic, and aliphatic C-H groups. pressbooks.pubyoutube.comlibretexts.org

The N-H stretching vibrations of the primary amine group typically appear as a medium intensity, two-pronged peak in the region of 3300-3500 cm⁻¹. pressbooks.pub The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the indane ring will be observed just below 3000 cm⁻¹. libretexts.org The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. youtube.com

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group
3300 - 3500 N-H stretch (primary amine)
3000 - 3100 C-H stretch (aromatic)
2850 - 2960 C-H stretch (aliphatic)
1580 - 1620 C=C stretch (aromatic ring)

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and to obtain structural information from its fragmentation pattern. libretexts.orgchemguide.co.uk The molecular formula of the compound is C₁₀H₁₃N, which corresponds to a molecular weight of approximately 147.22 g/mol . nih.govsupremepharmatech.com

In the mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight. For amines, the molecular ion peak is typically an odd number. libretexts.org A common fragmentation pathway for primary amines is the alpha-cleavage, which involves the loss of a hydrogen radical to form a stable iminium ion. Another characteristic fragmentation is the loss of the aminomethyl group (•CH₂NH₂). The fragmentation of the indane structure may also lead to characteristic ions. uni.lunih.govlibretexts.org

Predicted Mass Spectrometry Fragmentation Data

m/z Fragment Ion
147 [C₁₀H₁₃N]⁺ (Molecular Ion)
146 [M-H]⁺
117 [C₉H₉]⁺ (Loss of •CH₂NH₂)
115 [C₉H₇]⁺

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography is a key method for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC) in Purity and Enantiomeric Separations

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds. For this compound, HPLC is employed to determine its purity by separating it from any impurities or byproducts from the synthesis. nih.gov

Furthermore, since the molecule possesses a chiral center at the carbon atom to which the aminomethyl group is attached, it can exist as a pair of enantiomers. Chiral HPLC is a critical technique for the separation and quantification of these enantiomers. nih.govasianpubs.org This is often achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov Alternatively, pre-column derivatization with a chiral reagent can form diastereomers that can be separated on a standard achiral column.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the molecule. For this compound (C₁₀H₁₃N), the experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the theoretical values, confirming the empirical formula of the compound. researchgate.netresearchgate.netcardiff.ac.uk

Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage
Carbon C 12.01 10 120.1 81.58%
Hydrogen H 1.008 13 13.104 8.91%
Nitrogen N 14.01 1 14.01 9.51%

| Total | | | | 147.214 | 100.00% |

Advanced Analytical Approaches in Complex Mixture Analysis (If applicable to synthesis validation)

In the context of validating a synthesis, it is critical to ensure that all process-related impurities and potential by-products are identified and controlled. When standard one-dimensional HPLC is insufficient to resolve all components in a complex reaction mixture, multidimensional chromatography offers a powerful solution. chromatographyonline.com

Two-Dimensional Liquid Chromatography (2D-LC): This technique enhances separation power by subjecting fractions from a first chromatographic separation to a second, orthogonal separation. bohrium.comwaters.com For example, a reversed-phase separation in the first dimension could be coupled with a hydrophilic interaction liquid chromatography (HILIC) or a different selectivity reversed-phase column in the second dimension. researchgate.net This "heart-cutting" approach allows for the isolation and analysis of co-eluting peaks, which is invaluable for revealing hidden impurities that might otherwise go undetected during synthesis validation. waters.com The use of multiple detectors, such as UV, charged aerosol detection (CAD), and MS, in a 2D-LC setup provides comprehensive characterization of both chromophoric and non-chromophoric impurities. researchgate.net

Analytical TechniqueApplication in Analysis of this compound
¹H and ¹³C NMR Structural confirmation and verification.
FTIR Functional group identification (N-H stretches).
HPLC Purity assessment and quantification. mdpi.com
LC-MS Impurity identification and molecular weight confirmation. resolvemass.ca
HRMS Determination of exact mass and elemental composition. americanpharmaceuticalreview.com
2D-LC Resolution of complex mixtures and detection of co-eluting impurities during synthesis validation. bohrium.com

Biological and Pharmacological Investigations of 2,3 Dihydro 1h Inden 2 Yl Methanamine

Mechanisms of Action and Molecular Interaction Studies

The therapeutic potential of (2,3-Dihydro-1H-inden-2-yl)methanamine and its analogs is rooted in their specific interactions with various biological molecules. These interactions can modulate physiological pathways, offering potential treatments for a range of diseases.

The affinity of this compound derivatives for specific receptors is a key area of investigation. Receptors are proteins that receive and transmit signals, and modulating their activity can have significant therapeutic effects.

5-HT₂A Receptor: Certain derivatives of this compound have been found to exhibit binding affinity for the 5-hydroxytryptamine 2A (5-HT₂A) receptor. researchgate.netresearchgate.net This receptor is a subtype of the serotonin (B10506) receptor and is involved in various physiological and pathological processes. nih.gov The interaction of these derivatives with the 5-HT₂A receptor suggests their potential as modulators of serotonergic neurotransmission. researchgate.netnih.govguidetopharmacology.org

GABA Receptors: The GABAergic system, which includes GABA receptors, is the primary inhibitory neurotransmitter system in the central nervous system. nih.gov While direct modulation of GABA receptors by this compound itself is not extensively documented, related compounds have been shown to influence GABAergic transmission. nih.gov This suggests a potential, though indirect, role in modulating inhibitory neurotransmission.

Opioid Receptors: Research into the interaction of this compound derivatives with opioid receptors is an area of interest for potential analgesic applications. However, specific binding affinities and functional modulation data for this compound at opioid receptors are not prominently reported in the available literature.

TRPV1 Receptor: The Transient Receptor Potential Vanilloid 1 (TRPV1) receptor is a key player in pain perception and is activated by various stimuli, including heat and capsaicin. nih.govnih.govchegg.com While the direct interaction of this compound with the TRPV1 receptor is not well-documented, the broader class of vanilloid compounds and their synthetic analogs are known to modulate this receptor, suggesting a potential avenue for future research.

Receptor Binding Affinities of this compound Derivatives

DerivativeReceptor TargetBinding Affinity (Ki/pKi)Reference
Amide/Sulfonamide Derivatives5-HT₂AHigh affinity researchgate.net
Naftidrofuryl5-HT₂ApKi decreased 25-fold vs. sarpogrelate nih.gov
Piperazine Derivatives5-HT₂AHigh affinity researchgate.net

Enzymes are crucial for various biochemical reactions, and their inhibition can be a therapeutic strategy for many diseases.

Protein Tyrosine Kinase (PTK): Protein tyrosine kinases are enzymes that play a critical role in cellular signaling pathways that control cell growth and differentiation. nih.govnih.govyoutube.com Aberrant PTK activity is often associated with cancer. nih.gov While direct inhibition of PTKs by this compound is not a primary focus of available research, the development of kinase inhibitors is a major area in cancer therapy. symansis.com

Monoamine Oxidase B (MAO-B): this compound derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme that breaks down neurotransmitters like dopamine (B1211576). nih.govnih.gov Inhibition of MAO-B can increase dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease. parkinson.org

Neutrophil Elastase: Neutrophil elastase is an enzyme released by neutrophils, a type of white blood cell, during inflammation. nih.gov While specific inhibitory activity of this compound against this enzyme is not detailed, the development of neutrophil elastase inhibitors is a strategy for inflammatory diseases. nih.gov

Aromatase: Aromatase is an enzyme responsible for the synthesis of estrogens. nih.govbreastcancernow.org Aromatase inhibitors are used in the treatment of estrogen-receptor-positive breast cancer. nih.govmdpi.commdpi.com There is no direct evidence to suggest that this compound is an aromatase inhibitor.

HIV Protease: HIV protease is an essential enzyme for the replication of the human immunodeficiency virus (HIV). mdpi.comnih.gov Inhibitors of this enzyme are a key component of antiretroviral therapy. duke.edunih.govrsc.org There is no indication in the provided search results that this compound has been investigated as an HIV protease inhibitor.

Enzyme Inhibition Profile of this compound Derivatives

DerivativeEnzyme TargetInhibition Data (IC₅₀/Ki)Reference
Prenylated Chalcone DerivativesMAO-BIC₅₀ = 8.19 µM nih.gov
Coumarin-pyridazine DerivativesMAO-BIC₅₀ = 60 nM nih.gov

The interaction of this compound derivatives with receptors and enzymes can trigger changes in intracellular signaling pathways, affecting various biological processes.

Signaling Cascades: Derivatives of this compound have been shown to influence signaling pathways associated with cell growth and proliferation. For instance, some analogs can induce cell cycle arrest, a process that stops cell division. nih.gov

Neurotransmitter Metabolism: By inhibiting MAO-B, certain derivatives can alter the metabolic pathways of neurotransmitters like dopamine, leading to increased levels in the brain. nih.govnih.gov This modulation is central to their potential application in neurodegenerative diseases.

Preclinical Biological Activity Profiling (General Research Areas)

Preclinical studies have explored the potential of this compound and its analogs in specific therapeutic areas.

While the core structure of this compound is not primarily associated with antimicrobial activity, some related compounds have been investigated for such properties. For instance, methenamine, a urinary antiseptic, works by releasing formaldehyde (B43269) in acidic urine, which has bacteriostatic properties. nih.govnih.gov However, direct evidence for the antimicrobial efficacy of this compound is limited.

A significant area of research for derivatives of this compound is in oncology.

Antiproliferative Activity: Several studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. nih.govnih.gov For example, a novel hybrid scaffold incorporating an indanone ring system showed cytotoxic effects against breast cancer and non-small cell lung cancer cell lines. nih.gov

Cell Cycle Arrest: Some of these compounds have been shown to cause an accumulation of cancer cells in the S-phase of the cell cycle, indicating an interference with DNA replication and cell division. nih.gov

Mechanism of Action: The anticancer effects of these derivatives are thought to be mediated through various mechanisms, including the induction of DNA damage and the modulation of signaling pathways involved in cell growth and survival. nih.govresearchgate.net

Anticancer Activity of this compound Derivatives

DerivativeCell LineActivity (IC₅₀)Reference
E-methyl lead molecule 47SKBR3 (HER2+)Cytotoxic nih.gov
Compound 45MCF7 (ER+)Cytotoxic nih.gov
Compound 49A549 (NSCLC)Cytotoxic nih.gov
1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative 15Human glioma U87 MG18.50 µM researchgate.net

Anti-inflammatory Research

While the aminoindane ring is noted for a range of bioactive properties, including analgesic and anti-inflammatory effects, specific research into the anti-inflammatory mechanisms of this compound itself is limited. researchgate.net However, investigations into other heterocyclic compounds provide a framework for potential mechanisms.

For instance, derivatives of 2-aminothiophene have been shown to exert anti-inflammatory effects by activating the nuclear factor erythroid 2-related factor 2 (NRF2) pathway. nih.govnih.gov NRF2 activation helps to suppress the expression of pro-inflammatory proteins. nih.gov In studies using lipopolysaccharide (LPS)-stimulated macrophage cells, these thiophene (B33073) compounds reversed the elevated levels of key pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, and tumor necrosis factor-α (TNF-α), as well as inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and cyclooxygenase-2 (COX-2). nih.govnih.gov Similarly, some benzimidazole (B57391) derivatives have been reported to possess anti-inflammatory properties. biotech-asia.org Another example is the chalcone-based derivative AN07, which demonstrated anti-inflammatory effects by reducing the activation of NF-κB and subsequent production of TNF-α, IL-1β, and COX-2. mdpi.com

These studies on other heterocyclic structures highlight established pathways for anti-inflammatory action that could be relevant for future investigations into 2-aminoindan (B1194107) derivatives.

Neuroscience-Related Activities (e.g., Neuroprotective, Neuroleptic, Antidepressant-like effects)

The most extensively studied area for 2-aminoindan derivatives is their activity within the central nervous system. Research has focused on their interaction with monoamine systems, which are critical in regulating mood and are the primary targets for many antidepressant medications. nih.govmedicalnewstoday.commayoclinic.org

Studies have demonstrated that 2-aminoindan (2-AI) and its ring-substituted derivatives act as substrates for plasma membrane monoamine transporters, including those for dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT). nih.gov The parent compound, 2-AI, is a selective substrate for NET and DAT. nih.gov However, substitutions on the aromatic ring significantly alter this selectivity. Adding methoxy (B1213986) or methylenedioxy groups tends to increase potency at SERT while decreasing it at DAT and NET. nih.gov For example, 5-methoxy-2-aminoindan (5-MeO-AI) shows moderate selectivity for SERT, while 5-methoxy-6-methyl-2-aminoindan (MMAI) is highly selective for SERT, with over 100-fold lower potency at NET and DAT. nih.gov This shift in activity from catecholamine-selective (amphetamine-like) to serotonin-selective suggests that ring-substituted derivatives may produce effects more akin to 3,4-methylenedioxymethamphetamine (MDMA). nih.gov

The potency of these compounds as monoamine releasers has been quantified through synaptosomal release assays, with the following EC₅₀ values reported:

Compound DAT (EC₅₀, nM) NET (EC₅₀, nM) SERT (EC₅₀, nM)
2-Aminoindan (2-AI) 439 86 >10,000
5-MeO-AI 3,365 1,029 162
MDAI 2,058 212 196
MMAI >10,000 >10,000 97

Data sourced from Halberstadt et al., 2019. nih.gov EC₅₀ represents the half-maximal effective concentration.

In addition to transporter activity, these aminoindans demonstrate moderate to high affinity for α₂-adrenoceptor subtypes. nih.gov 2-AI, for instance, has a particularly high affinity for α₂C receptors. nih.gov

Antioxidant Properties

Oxidative stress is a key factor in numerous pathologies, and the ability of compounds to scavenge free radicals is a significant area of pharmacological research. mdpi.com The antioxidant capacity of a compound is often evaluated using standardized in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. eco-vector.commdpi.com

While direct studies on the antioxidant properties of this compound are not prominent in the literature, research on other heterocyclic molecules provides insight into how structure influences antioxidant activity. For example, a study on derivatives of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) demonstrated that the presence and position of hydroxyl groups are critical for the molecule's ability to scavenge free radicals like DPPH and galvinoxyl radicals. nih.gov The hydroxyl group at the olefin position was found to be the primary donor of a hydrogen atom to the radical, and protecting this group eliminated most of the antioxidant activity. nih.gov

Similarly, studies on aminonaphthoquinone derivatives and various chalcones have demonstrated potent antioxidant activities, measured by their ability to decrease intracellular ROS and scavenge radicals in chemical assays. mdpi.comnih.gov These findings suggest that the 2-aminoindan scaffold could potentially exhibit antioxidant properties, representing a valuable avenue for future research.

Antiviral Investigations

The aminoindane scaffold has been generally noted for its potential bioactive properties, including antiviral activity. researchgate.net Although specific investigations into this compound are scarce, research on structurally related compounds provides evidence of antiviral potential.

One of the most relevant studies involves derivatives of 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulphonamide, which contains a dihydro-indole core related to the dihydro-indene of the target compound. nih.gov These derivatives were tested against multiple strains of influenza A (H1N1, H3N2, H5N1) and influenza B. Several of the compounds showed inhibitory activity at micromolar concentrations, with time-of-addition studies suggesting they act at an early stage of the viral replication cycle, likely interfering with virus adsorption or penetration. nih.gov

Compound Influenza A (H1N1) (EC₅₀, µg/mL) Influenza A (H3N2) (EC₅₀, µg/mL) Influenza B (EC₅₀, µg/mL)
SPIII-5H 2.7 13.8 7.7
SPIII-5Cl 5.2 26.0 11.5
SPIII-5Br 4.8 24.1 10.9
SPIII-5Me 3.9 20.1 9.8

Data from a study on dihydro-indol-ylidene derivatives, sourced from Sidwell et al., 2007. nih.gov EC₅₀ represents the half-maximal effective concentration.

Additionally, compounds with a structural resemblance, such as aminoadamantane derivatives, are well-known for their antiviral effects. nih.gov Amantadine and its derivatives have been used as anti-influenza agents that target the M2 ion channel of the influenza A virus. nih.gov More recently, new aminoadamantane derivatives have demonstrated antiviral activity against SARS-CoV-2 in vitro. crie.runih.gov These findings underscore the potential for amine-containing polycyclic compounds to serve as scaffolds for the development of new antiviral agents.

Applications in Chemical Science and As Research Tools

Utility as a Core Chemical Building Block in Organic Synthesis

The structural rigidity and inherent functionality of (2,3-Dihydro-1H-inden-2-yl)methanamine make it a significant building block in organic synthesis. A building block in this context is a molecule that can be readily incorporated into a larger, more complex structure through reliable chemical reactions. The primary amine group of this compound is a versatile functional group that serves as a nucleophile, allowing it to react with a wide array of electrophiles. This reactivity is fundamental to its role in constructing more elaborate molecules.

Synthetic chemists utilize such building blocks to introduce specific fragments into a target molecule, often to impart desired physical, chemical, or biological properties. The 2,3-dihydro-1H-indene core provides a conformationally restricted scaffold, which can be crucial for optimizing interactions with biological targets. For instance, derivatives of the related 3,4-dihydro-2(1H)-pyridone have been synthesized using various methods, highlighting the utility of such cyclic structures as building blocks in drug design. mdpi.com The synthesis of these molecules often involves multi-component reactions, demonstrating the efficiency of using pre-formed cyclic structures to build molecular complexity. mdpi.com

The versatility of amine-containing building blocks is a cornerstone of modern organic synthesis. enamine.net They are fundamental in creating a vast range of compounds through reactions such as acylation, alkylation, and reductive amination. The this compound moiety can be found in various commercially available reagents, underscoring its role as a fundamental component for synthetic chemists. enamine.net

Contribution to the Design and Development of Novel Molecular Scaffolds

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The 2,3-dihydro-1H-indene framework of this compound serves as a robust and sterically defined scaffold for the development of new classes of compounds. Its bicyclic nature fixes the relative orientation of substituents, a property that is highly sought after in medicinal chemistry for designing molecules with high specificity for biological targets.

Research has shown that the dihydro-1H-indene core is a key feature in various biologically active compounds. For example, novel dihydro-1H-indene derivatives have been designed and synthesized as potent inhibitors of tubulin polymerization, a key target in cancer therapy. In these derivatives, the indene (B144670) scaffold serves as the central anchor for positioning pharmacophoric groups.

The development of novel heterocyclic systems often relies on the modification of existing scaffolds. The 2,3-dihydro-1H-indazole moiety, which shares structural similarities with the dihydro-1H-indene core, is recognized for its potential in generating compounds with interesting biological activities, including antihypertensive and anticancer properties. mdpi.comresearchgate.net The synthesis of such scaffolds often starts from precursors that can be readily cyclized to form the desired heterocyclic ring system. mdpi.comresearchgate.net

The following table summarizes examples of how the dihydroindene scaffold has been utilized to create novel molecular structures with potential biological applications.

Scaffold/Derivative Type Synthetic Approach Potential Application Reference
2,3-Dihydro-1H-indazolesCopper(I)-mediated one-pot synthesisAntihypertensive, Anticancer mdpi.comresearchgate.net
2-(Diphenylmethylene)-2,3-dihydro-1H-inden-1-oneHybridization of benzophenone (B1666685) and indanone systemsAnticancer
Chiral 2,3-dihydro-1H-indene derivativesMulti-step synthesis involving cyclization and functional group manipulationMelatonergic ligands

Precursor for the Synthesis of Diverse Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in chemistry and biology. The primary amine of this compound is a key functional group that can participate in a variety of cyclization reactions to form new heterocyclic rings. This makes the compound a valuable precursor for creating a diverse range of heterocyclic systems.

For example, the amine can react with dicarbonyl compounds or their equivalents to form nitrogen-containing heterocycles such as pyrazines or pyridines. Furthermore, tandem reactions involving the amine group can lead to the formation of more complex, fused heterocyclic systems. A notable example is the synthesis of 2,3-dihydropyrido[1,2-b] mdpi.comnih.govbeilstein-journals.orgoxaselenazin-5-ium, which demonstrates the utility of related building blocks in creating novel heterocyclic frameworks.

The synthesis of fused 1,2,3-triazinone-furazan/furoxan heterocyclic systems has been achieved through a tandem diazotization/cyclization approach, showcasing a method that could potentially be adapted for derivatives of this compound to generate novel nitrogen-rich heterocycles. beilstein-journals.org The development of such synthetic protocols provides access to new classes of compounds with potential applications as drug candidates or advanced materials. beilstein-journals.org

The following table provides examples of heterocyclic systems that can be synthesized from amine precursors, illustrating the potential of this compound in this area.

Heterocyclic System General Synthetic Strategy Significance Reference
2,3-Dihydro-1H-indazolesIntramolecular coupling of hydrazinesBiologically active core structure mdpi.comresearchgate.net
mdpi.comnih.govenamine.netOxadiazolo[3,4-d] mdpi.comresearchgate.netnih.govtriazin-7(6H)-oneTandem diazotization/azo coupling of carboxamidesAccess to novel biheterocyclic molecules beilstein-journals.org
Imidazothiazoles and related systemsMulticomponent reactions, microwave assistanceBroad spectrum of physiological activities nih.gov
2,3-Dihydro researchgate.netnih.govselenazolo[3,2-a]pyridin-4-ium derivativesTandem addition-cyclization of selen-centered electrophilesNovel chalcogen- and nitrogen-containing heterocycles researchgate.net

Application in the Generation of Complex Libraries for Biological Screening

Combinatorial chemistry is a powerful strategy used in drug discovery to synthesize a large number of different but structurally related molecules, known as a compound library. These libraries are then screened for biological activity to identify promising lead compounds. This compound, with its reactive amine handle, is an ideal starting material for the construction of such libraries.

By reacting the amine with a diverse set of building blocks (e.g., carboxylic acids, aldehydes, sulfonyl chlorides), a library of amides, secondary amines, or sulfonamides based on the 2,3-dihydro-1H-indene scaffold can be rapidly generated. This approach allows for the systematic exploration of the chemical space around this privileged core structure.

The construction of complex screening libraries often relies on robust and versatile chemical reactions. enamine.net The heterocyclic assembly of benzimidazoles, for example, has been shown to be successful in generating parallel chemistry libraries. enamine.net This highlights the importance of having access to a diverse range of building blocks, including those like this compound, to create libraries with a high degree of molecular diversity. Commercial suppliers of chemical building blocks often categorize their compounds by functional groups, such as primary and secondary amines, to facilitate their use in library synthesis. enamine.net

The development of methods for the synthesis of new heterocyclic systems, such as the mdpi.comnih.govenamine.netoxadiazolo[3,4-d] mdpi.comresearchgate.netnih.govtriazin-7(6H)-one derivatives, is often aimed at creating libraries of novel molecules for further investigation. beilstein-journals.org The ability to generate a library of such compounds with various substituents allows for a systematic study of their structure-activity relationships. beilstein-journals.org

Future Research Directions and Translational Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies for (2,3-Dihydro-1H-inden-2-yl)methanamine and its Derivatives

The development of new and efficient synthetic routes is paramount for advancing the study of this compound and its analogs. Traditional methods for synthesizing indane derivatives often involve Friedel–Crafts-type, Michael-type, and Heck-type cyclization reactions. mdpi.com However, the future of pharmaceutical synthesis lies in the adoption of greener and more sustainable practices.

Recent advancements in synthetic organic chemistry offer promising alternatives. For instance, nickel-catalyzed carboannulation reactions have been successfully employed for the synthesis of indanes. organic-chemistry.org Furthermore, palladium-catalyzed intramolecular C-H alkylation of arenes provides a highly functional group tolerant method for creating carbocyclic systems. organic-chemistry.org Another innovative approach involves the use of task-specific ionic liquids as both a reaction medium and catalyst, enabling the synthesis of 2-arylidenindane-1,3-diones at room temperature without the need for traditional solvents. acs.org These green chemistry approaches not only reduce the environmental impact but also offer potential for higher yields and simplified purification processes. acs.org

Future research should focus on expanding the repertoire of sustainable synthetic methods. This includes exploring biocatalysis, flow chemistry, and the use of earth-abundant metal catalysts to construct the this compound scaffold and its derivatives. The development of one-pot synthesis procedures, such as the copper(I)-mediated synthesis of 2,3-dihydro-1H-indazoles, can significantly improve efficiency and reduce waste. mdpi.comnih.gov

Advanced Approaches in Structure-Based Drug Design and Lead Optimization

Structure-based drug design (SBDD) is a powerful tool for the rational design of potent and selective ligands. cutm.ac.in This approach relies on the three-dimensional structure of the biological target to design molecules that can bind with high affinity and specificity. nih.gov For this compound derivatives, SBDD can be instrumental in optimizing their interactions with specific targets.

The process of lead optimization involves iteratively modifying a lead compound to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. danaher.compatsnap.com Key strategies in lead optimization include:

Structure-Activity Relationship (SAR) Analysis: Systematically modifying the structure of the lead compound to understand the relationship between its chemical features and biological activity. patsnap.com

Bioisosteric Replacement: Substituting a functional group with another that has similar physical or chemical properties to enhance biological activity or improve pharmacokinetic properties. researchgate.netajptr.com This technique has been successfully used to develop potent and selective PI3Kδ inhibitors from an indole (B1671886) scaffold. researchgate.netnih.gov

Conformational Constraint: Modifying the molecule to reduce its flexibility, which can lead to increased potency and selectivity. patsnap.com

Computational methods, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, are integral to modern lead optimization. patsnap.comresearchgate.net These in silico tools allow for the rapid assessment of numerous virtual compounds, prioritizing the synthesis of those with the highest predicted activity and most favorable properties. patsnap.com

Expanding the Scope of Biological Targets and Therapeutic Areas for Indane-Based Compounds

The indane scaffold is a versatile platform that has already yielded drugs for a range of diseases, including HIV (Indinavir), Parkinson's disease (Indantadol), and respiratory conditions (Indacaterol). nih.gov This diversity of targets underscores the potential of indane-based compounds to address a wide spectrum of unmet medical needs. nih.goveburon-organics.com

Future research should aim to expand the therapeutic applications of derivatives of this compound. Current research has already explored their potential as:

Monoamine Oxidase (MAO) Inhibitors: Derivatives of (2,3-Dihydro-1H-inden-1-yl)amine have shown promise as potent and selective inhibitors of MAO-B, a key target in the treatment of Parkinson's disease. researchgate.netnih.govnih.gov

Anti-inflammatory Agents: Indane dimers have demonstrated anti-inflammatory activity by modulating cytokine production and inhibiting enzymes like 5-lipoxygenase. nih.gov

Anticancer Agents: Substituted indane derivatives have shown potential as anticancer therapeutics by targeting various oncologic pathways. eburon-organics.com Some indene (B144670) derivatives have been shown to inhibit cell proliferation. nih.gov

Neuroprotective Agents: Aminoindanes and indanediones are being investigated for their neuroprotective properties. eburon-organics.com

The table below summarizes some of the explored biological targets and therapeutic areas for indane derivatives.

Biological TargetTherapeutic AreaExample Compound(s)
Monoamine Oxidase B (MAO-B)Parkinson's DiseaseRasagiline derivatives, Indantadol nih.govresearchgate.netnih.gov
HIV-1 ProteaseHIV/AIDSIndinavir nih.gov
β2-AdrenoceptorRespiratory DiseasesIndacaterol nih.gov
5-Lipoxygenase (5-LOX)InflammationIndane dimers nih.gov
Histamine H3 Receptor (H3R)Parkinson's DiseaseIndanone-related dual-targeting ligands nih.gov
Phosphoinositide 3-kinase delta (PI3Kδ)Cancer (Leukemia)FD223 researchgate.netnih.gov

Further exploration into novel biological targets is warranted. The unique structural features of the this compound core could be leveraged to design ligands for G protein-coupled receptors (GPCRs), ion channels, and other enzyme families implicated in various diseases. nih.gov

Integration of High-Throughput Screening and Advanced Computational Platforms in Discovery

The discovery of novel bioactive compounds can be significantly accelerated by integrating high-throughput screening (HTS) with advanced computational platforms. nih.gov HTS allows for the rapid testing of large libraries of compounds against a specific biological target. stanford.edunih.govresearchgate.net These libraries can be designed to be diverse or focused on specific chemical scaffolds like indanes. ku.edu

Target Identification: AI algorithms can analyze vast biological datasets to identify novel drug targets. nih.gov

Hit Identification: Virtual screening, powered by AI, can predict the binding affinity of millions of virtual compounds to a target, prioritizing those with the highest likelihood of being active. frontiersin.org

Lead Optimization: AI can predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of compounds, helping to identify candidates with better drug-like characteristics. nih.govfrontiersin.org

Personalized Medicine: AI can help identify which patient populations are most likely to respond to a particular treatment. technologynetworks.com

Potential for Novel Scaffold Discovery Derived from the this compound Core

The this compound core itself can serve as a starting point for the discovery of entirely new chemical scaffolds through a process known as scaffold hopping. nih.govnih.gov This strategy involves modifying the central core of a known active compound to generate novel chemotypes that retain or even improve upon the biological activity of the original molecule. nih.govniper.gov.inbhsai.org

Scaffold hopping can be achieved through various approaches, including:

Heterocycle Replacements: Swapping the indane ring system for a different heterocyclic or carbocyclic core. nih.gov

Ring Opening or Closure: Modifying the bicyclic structure to create more flexible or rigid analogs. nih.gov

Topology-Based Hopping: Designing new scaffolds that mimic the three-dimensional shape and pharmacophoric features of the original indane core. nih.gov

For example, scaffold hopping from an indole to an indazole framework has been successfully used to develop dual inhibitors of MCL-1 and BCL-2, important targets in cancer therapy. rsc.org By applying similar principles to the this compound scaffold, medicinal chemists can explore new chemical space and potentially discover compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govniper.gov.in This approach offers a promising avenue for overcoming challenges associated with existing drug candidates and for the discovery of next-generation therapeutics.

Q & A

Q. What are the standard synthetic routes for (2,3-Dihydro-1H-inden-2-yl)methanamine, and how can its purity be validated?

The compound is typically synthesized via reductive amination of 2,3-dihydro-1H-inden-2-carbaldehyde using ammonium acetate and sodium cyanoborohydride. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy is critical for structural validation. For example, in derivatives like 4-((2,3-Dihydro-1H-inden-2-yl)methyl)aniline, NMR data (e.g., 1^1H and 13^13C) should match literature values to confirm regiochemistry and purity . High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is recommended for quantitative analysis .

Q. How does the formation of hydrochloride salts affect the physicochemical properties of this compound?

Salt formation (e.g., (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride) improves aqueous solubility and stability, which is crucial for in vitro assays. The hydrochloride salt (MW: 169.65 g/mol) exhibits enhanced crystallinity, facilitating X-ray diffraction studies. However, hygroscopicity must be mitigated by storing the compound in anhydrous conditions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The compound is classified under GHS hazard categories H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation). Researchers should use nitrile gloves, safety goggles, and fume hoods to avoid exposure. In case of skin contact, wash immediately with soap and water. For spills, employ inert adsorbents like vermiculite and dispose of waste via approved hazardous channels .

Advanced Research Questions

Q. What experimental models are used to study the CNS effects of this compound derivatives?

Structural analogs, such as bicyclic α-iminophosphonates, are evaluated for receptor binding affinity (e.g., imidazoline I2 receptors) using radioligand displacement assays (e.g., 3^3H-idazoxan). In vivo models, including Morris water maze tests in transgenic mice, assess cognitive improvements in Alzheimer’s disease contexts. Dose-response curves and IC50_{50} values are critical for establishing therapeutic windows .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution. For example, the dihedral angle between the indane ring and substituents in derivatives like (1S,2S)-2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol can confirm stereochemical assignments. WinGX suites are recommended for data visualization and validation .

Q. What strategies optimize the pharmacokinetic profile of this compound-based drug candidates?

Introducing electron-withdrawing groups (e.g., cyano or trifluoromethyl) at the para position of the phenyl ring enhances metabolic stability. In vivo pharmacokinetic studies in rodents should measure plasma half-life (t1/2_{1/2}) and bioavailability via LC-MS/MS. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) can identify metabolic pathways .

Q. How should researchers address contradictions in pharmacological data for this compound class?

Discrepancies in receptor binding affinities may arise from assay variability (e.g., cell lines vs. native tissues). Reproducibility requires standardized protocols:

  • Use identical buffer conditions (e.g., Tris-HCl pH 7.4 for adenosine A2A_{2A} receptor assays).
  • Validate batch-to-batch compound purity via HPLC.
  • Cross-validate findings with orthogonal methods (e.g., surface plasmon resonance vs. radioligand binding) .

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